2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
2-Methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 3-position of the benzene ring, a methyl (-CH₃) substituent at the 2-position, and an N-(pyridin-3-ylmethyl) side chain. The nitro group may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the pyridinylmethyl moiety could contribute to hydrogen bonding or metal coordination .
Properties
IUPAC Name |
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-12(5-2-6-13(10)17(19)20)14(18)16-9-11-4-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNHLAHXHRSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the pyridin-3-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the pyridine moiety can be functionalized further.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(pyridin-3-ylmethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with additional functional groups on the pyridine ring.
Scientific Research Applications
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine moiety can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide and related compounds:
Key Comparative Insights
Electronic and Reactivity Profiles: The nitro group in the target compound likely enhances electrophilicity compared to methoxy (e.g., 3k ) or cyano (MMV001239 ) substituents in analogs. This could influence binding to enzymatic targets like HDACs or CYP51 . The pyridin-3-ylmethyl side chain may facilitate hydrogen bonding or π-π stacking, similar to MMV001239’s pyridinyl group, which is hypothesized to interact with CYP51 .
Synthesis and Yield: Most analogs (e.g., ) are synthesized via amine-acid chloride coupling or transition-metal catalysis.
Unlike HDAC inhibitors like chidamide , the target lacks a zinc-binding group (ZBG), which is critical for HDAC inhibition. Its nitro group may instead confer redox activity or nitroreductase targeting.
Thermal and Solubility Properties :
- The high melting point (306–308°C) of the ischemia-protective benzamide correlates with nitro-group-induced crystallinity. The target compound may exhibit similar thermal stability.
- The pyridinylmethyl group could improve solubility in polar solvents compared to purely aromatic analogs (e.g., Rip-B ).
Biological Activity
2-Methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzamide core substituted with a nitro group and a pyridine moiety. This configuration is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, producing reactive intermediates that can affect cellular components. Additionally, the pyridine fragment may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects, including:
- Antimicrobial Activity : The compound has demonstrated potential against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of derivatives of this compound. For instance, compounds similar in structure have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| A | 3.12 | Staphylococcus aureus |
| B | 10 | Escherichia coli |
Anticancer Activity
In vitro evaluations have indicated that this compound and its derivatives exhibit antiproliferative effects on cancer cell lines such as HCT116 (human colon carcinoma). The growth inhibition was quantified with a GI50 value of approximately 2.30 μM .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : Utilizing pyridine derivatives in reactions with nitro-substituted benzamides.
- Coupling Reactions : Employing palladium-catalyzed coupling methods to form the desired amide linkages.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Antimicrobial Study : A series of pyrrole benzamide derivatives were tested for antibacterial activity, showing promising results comparable to established antibiotics like isoniazid .
- Anticancer Evaluation : A study focused on the docking and binding affinities of similar compounds revealed significant interactions with target kinases involved in cancer progression, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
